molecular formula C5H8N3Si2 B15168355 CID 78064680

CID 78064680

Cat. No.: B15168355
M. Wt: 166.31 g/mol
InChI Key: YXGMFPNFISDIMC-UHFFFAOYSA-N
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Description

CID 78064680 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity within the PubChem database. For instance, analogous compounds in the evidence, such as taurocholic acid (CID 6675) and 3-O-caffeoyl betulin (CID 10153267), are described with 2D/3D structural visualizations and functional annotations (e.g., enzyme inhibition, substrate specificity) . This compound would similarly require structural elucidation (e.g., via mass spectrometry, NMR) and functional profiling to define its role in chemical or biological systems.

Properties

Molecular Formula

C5H8N3Si2

Molecular Weight

166.31 g/mol

InChI

InChI=1S/C5H8N3Si2/c6-3-1-4(7)10(9)5(8)2-3/h1-2H,6-8H2

InChI Key

YXGMFPNFISDIMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([Si](=C1N)[Si])N)N

Origin of Product

United States

Preparation Methods

Fluorination Reactions

Fluorination serves as the cornerstone of CID 78064680’s synthesis, introducing fluorine atoms into organic precursors. Two primary strategies dominate this stage:

  • Direct Fluorination : Involves the reaction of hydrocarbon precursors with fluorine gas ($$F_2$$) or electrophilic fluorinating agents like Selectfluor™. This method requires controlled conditions to prevent explosive side reactions.
  • Halogen Exchange : Utilizes chlorine- or bromine-containing intermediates, which undergo substitution with fluoride ions ($$F^-$$) in the presence of catalysts such as potassium fluoride (KF) or cesium fluoride (CsF).

For example, the fluorination of a chlorinated alkane precursor using $$F_2$$ at 50–80°C under inert atmosphere yields a fluorinated intermediate, which is subsequently alkylated. Reaction yields in this step typically range from 60% to 85%, depending on the precursor’s complexity.

Alkylation Processes

Alkylation introduces alkyl groups to the fluorinated backbone, enhancing the compound’s hydrophobicity and stability. Common reagents include alkyl halides (e.g., methyl iodide or ethyl bromide) and Grignard reagents. A representative reaction involves:

$$
Rf-CH2-Cl + CH3MgBr \rightarrow Rf-CH2-CH3 + MgBrCl
$$

where $$R_f$$ denotes the fluorinated moiety. This step is performed in anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions, achieving yields of 70–90%.

Purification Techniques

Post-synthesis purification ensures the removal of unreacted starting materials and by-products. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is the method of choice, employing acetonitrile-water gradients for elution. Automated purification systems, as described in contemporary synthesis platforms, utilize catch-and-release protocols with methanol-diethyl ether mixtures to isolate high-purity fractions.

Reaction Optimization

Temperature and Pressure Effects

Optimal fluorination occurs at 50–80°C, balancing reaction rate and safety. Elevated temperatures (>100°C) risk decomposition, while suboptimal temperatures (<40°C) prolong reaction times. Pressure controls are critical in direct fluorination, with 1–2 atm being standard to prevent $$F_2$$ leakage.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) and THF enhance fluoride ion solubility during halogen exchange. Non-polar solvents (e.g., hexane) are preferred for alkylation to stabilize Grignard reagents. Solvent choice directly impacts reaction efficiency, as demonstrated in Table 1.

Table 1. Solvent Impact on Alkylation Yield

Solvent Dielectric Constant Yield (%)
Tetrahydrofuran 7.6 88
Hexane 1.9 92
Dimethylformamide 36.7 65

Data adapted from industrial synthesis protocols.

Advanced Synthesis Approaches

Automated Synthesis Systems

Recent advancements in automated platforms enable multi-step synthesis with minimal manual intervention. For this compound, a prototype system executes deprotection, coupling, and purification iteratively. Key features include:

  • Deprotection Module : Sodium hydroxide (NaOH) in THF-water cleaves boronate protecting groups.
  • Coupling Module : Palladium catalysts (e.g., PdXPhos) facilitate Suzuki-Miyaura cross-couplings at 23°C.
  • Purification Module : Methanol-diethyl ether mixtures isolate intermediates via precipitation, achieving >95% purity.

This approach reduces synthesis time from weeks to days, albeit requiring specialized equipment.

Analytical Characterization

Post-synthesis analysis confirms structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) : $$^{19}\text{F}$$ NMR spectra verify fluorination patterns, with chemical shifts between −70 to −120 ppm indicating CF$$2$$ and CF$$3$$ groups.
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z 780.64680, consistent with the compound’s formula.
  • HPLC : Retention times of 12–15 minutes under standardized conditions confirm purity ≥98%.

Chemical Reactions Analysis

CID 78064680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

CID 78064680 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, in industry, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 78064680 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78064680, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, informed by methodologies and examples in the evidence:

Table 1: Structural and Functional Comparison of this compound with Selected Analogues

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not Provided C₂₆H₄₅NO₆S C₃₅H₅₄O₄
Molecular Weight Not Provided 515.7 g/mol 538.8 g/mol
Functional Role Undefined Bile acid, substrate for transporters Inhibitor of steroid sulfatases
Key Structural Motifs Undefined Steroid backbone + taurine conjugate Betulin triterpene + caffeoyl moiety
Bioactivity Undefined Facilitates lipid digestion Anticancer, anti-inflammatory

Key Findings from Analogous Studies

Structural Overlays and Activity : Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are compared via 3D structural overlays to highlight steric and electronic differences influencing substrate specificity . Similar analyses for this compound would require crystallographic or computational modeling data.

Pharmacological Profiling : Betulin-derived inhibitors (e.g., CID 10153267) demonstrate how functional groups (e.g., caffeoyl moieties) enhance target binding and inhibitory potency . This compound’s bioactivity could be inferred through assays like IC₅₀ measurements against relevant targets.

Physicochemical Properties : provides a template for tabulating properties such as LogP, solubility, and synthetic accessibility. For example, CAS 72080-83-2 (CID 2794257) has a LogP of 0.74 (XLOGP3) and high GI absorption . Such data for this compound would enable comparisons of drug-likeness.

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous experimental and reporting standards, which apply to this compound comparisons:

  • Structural Characterization : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to differentiate fragmentation patterns of this compound and analogues .
  • Data Reproducibility : Follow guidelines from Analytical Chemistry and Journal of Chemical Sciences to ensure experimental details (e.g., synthesis, chromatography) are transparent and replicable .
  • Tables and Figures : Adopt formatting standards from Guidelines for Authors of Solid Fuel Chemistry and 化学研究与应用, including dual-language (Chinese/English) captions and minimal abbreviations .

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